

# An In-depth Technical Guide on (S)-1-Boc-2-benzylpiperazine

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## Compound of Interest

Compound Name: (S)-1-Boc-2-benzylpiperazine

Cat. No.: B112077

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-1-Boc-2-benzylpiperazine**, a key chiral intermediate in pharmaceutical research and development. This document details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in the creation of novel therapeutics.

## Chemical Identity and Structure

**(S)-1-Boc-2-benzylpiperazine**, with the IUPAC name tert-butyl (2S)-2-benzylpiperazine-1-carboxylate, is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one of its nitrogen atoms and a benzyl group at the chiral center.<sup>[1][2]</sup> This structure makes it a valuable building block for creating complex molecules, particularly in the field of medicinal chemistry. The Boc group provides stability and allows for selective reactions on the unprotected secondary amine.<sup>[3]</sup>

- CAS Number: 169447-86-3<sup>[2][3]</sup>
- Molecular Formula: C<sub>16</sub>H<sub>24</sub>N<sub>2</sub>O<sub>2</sub><sup>[2][3]</sup>
- Molecular Weight: 276.37 g/mol <sup>[2]</sup>

Structure:

(Simplified 2D representation)

## Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **(S)-1-Boc-2-benzylpiperazine** is presented below.

Property	Value	Reference(s)
Appearance	Colorless to light yellow solid / Pale yellow paste	[3][4]
Purity	≥95% to 98%	[1][3]
Boiling Point (Predicted)	382.9 ± 17.0 °C	[4]
Density (Predicted)	1.066 ± 0.06 g/cm³	[4]
pKa (Predicted)	8.45 ± 0.40	[4]
Storage Conditions	Room temperature, Keep in dark place, Inert atmosphere	[1][4]

Note: Some data are based on predictions from chemical modeling software.

## Synthesis and Experimental Protocols

The synthesis of **(S)-1-Boc-2-benzylpiperazine** is typically achieved by the selective N-protection of the precursor, (S)-2-benzylpiperazine, using di-tert-butyl dicarbonate (Boc<sub>2</sub>O). While a specific, detailed protocol for this exact molecule is not readily available in published literature, a general and adaptable experimental procedure is outlined below, based on standard methods for N-Boc protection of piperazine derivatives.

General Protocol for N-Boc Protection:

This protocol is adapted from established procedures for the synthesis of N-Boc protected amines.

Materials:

- (S)-2-benzylpiperazine

- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (1.0 - 1.2 equivalents)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIEA)) (optional, to scavenge any acid)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)

**Procedure:**

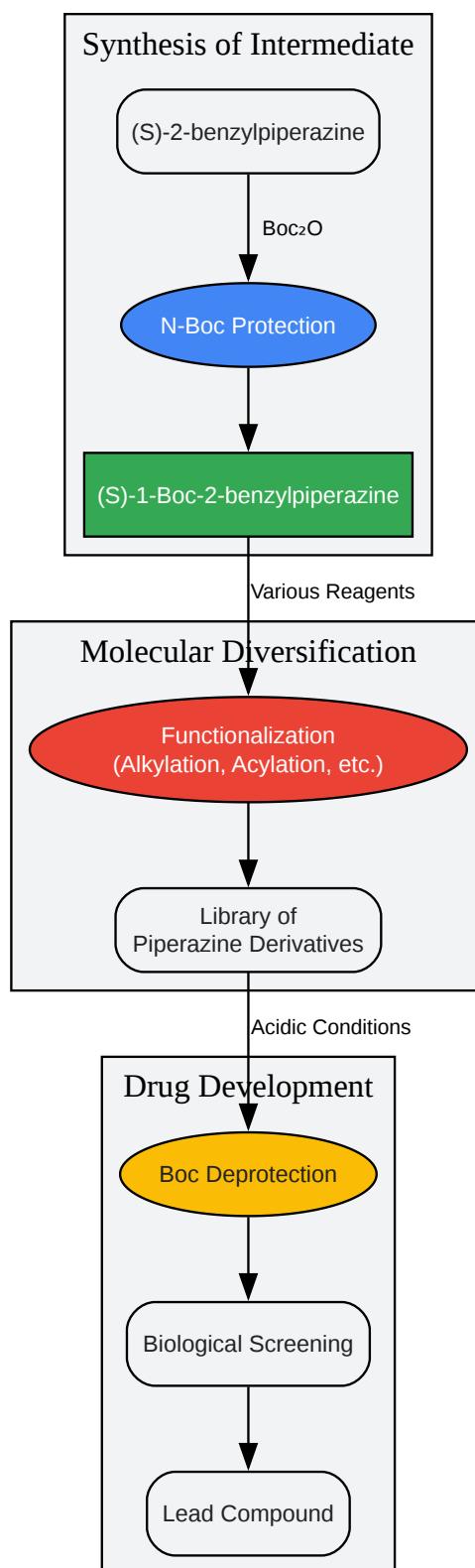
- Dissolve (S)-2-benzylpiperazine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Add di-tert-butyl dicarbonate (Boc<sub>2</sub>O) to the solution. If desired, a non-nucleophilic base can be added.
- Allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-12 hours).
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Once the reaction is complete, quench the mixture by adding water or saturated NaHCO<sub>3</sub> solution.
- Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) multiple times.
- Combine the organic layers, wash with brine, and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>.
- Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

- Purify the crude product by flash column chromatography on silica gel to obtain pure **(S)-1-Boc-2-benzylpiperazine**.

## Applications in Drug Development

**(S)-1-Boc-2-benzylpiperazine** is a crucial building block in the synthesis of a wide array of pharmaceutical agents, particularly those targeting the central nervous system. Its utility stems from the ability to selectively functionalize the unprotected secondary amine, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound. This intermediate is frequently used in the development of potential antidepressants and antipsychotics, as well as ligands for various receptors.

The general workflow for its application in drug discovery is depicted below.

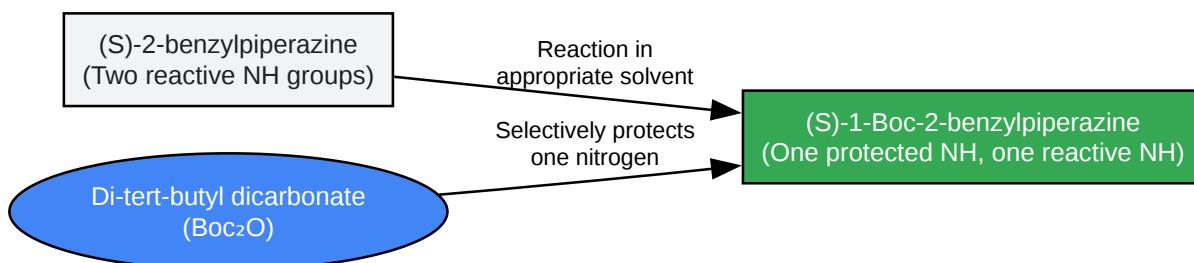


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Caption: Workflow of **(S)-1-Boc-2-benzylpiperazine** in Drug Discovery.

## Logical Pathway for Synthesis

The synthesis of **(S)-1-Boc-2-benzylpiperazine** follows a straightforward logical pathway involving the protection of one of the two amine groups of the parent piperazine. This selective protection is key to its utility as a synthetic intermediate.



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Caption: Logical Flow of the N-Boc Protection Reaction.

## Safety Information

**(S)-1-Boc-2-benzylpiperazine** should be handled with appropriate safety precautions in a laboratory setting. It is associated with the following hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[\[1\]](#)

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

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## References

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